molecular formula C18H21ClN4O3S B5379063 N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea

N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea

Katalognummer B5379063
Molekulargewicht: 408.9 g/mol
InChI-Schlüssel: VTAUATLDLVDUCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea, also known as CPI-1189, is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin and leptin signaling pathways, and its inhibition has been proposed as a potential therapeutic target for the treatment of type 2 diabetes and obesity.

Wirkmechanismus

N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea acts as a competitive inhibitor of PTP1B, binding to the catalytic site of the enzyme and preventing its dephosphorylation of insulin and leptin receptor tyrosine kinases. This leads to increased phosphorylation of downstream signaling molecules, such as IRS-1 and Akt, and enhanced glucose uptake and lipid metabolism in target tissues. N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea also has anti-inflammatory properties, reducing the expression of pro-inflammatory cytokines and chemokines in adipose tissue and liver.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro, N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea increases glucose uptake and glycogen synthesis in adipocytes and skeletal muscle cells, and reduces lipogenesis and lipolysis in adipocytes. In vivo, N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea improves insulin sensitivity and glucose tolerance, and reduces body weight and adiposity in obese and diabetic animal models. N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea also has anti-inflammatory effects, reducing the expression of pro-inflammatory cytokines and chemokines in adipose tissue and liver.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea has several advantages and limitations for lab experiments. Its small size and ease of synthesis make it suitable for in vitro and in vivo studies on PTP1B inhibition and metabolic effects. Its specificity for PTP1B and lack of off-target effects make it a useful tool for studying the role of PTP1B in insulin and leptin signaling pathways. However, its low solubility and stability in aqueous solutions may limit its use in certain assays and experiments, and its potential toxicity and side effects must be carefully monitored.

Zukünftige Richtungen

There are several future directions for research on N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea and PTP1B inhibition. These include:
1. Development of more potent and selective PTP1B inhibitors with improved pharmacokinetic and pharmacodynamic properties.
2. Investigation of the effects of PTP1B inhibition on other signaling pathways and cellular processes, such as autophagy, apoptosis, and immune function.
3. Evaluation of the safety and efficacy of PTP1B inhibitors in clinical trials for the treatment of type 2 diabetes and obesity.
4. Identification of biomarkers and patient subgroups that may benefit most from PTP1B inhibition.
5. Exploration of the role of PTP1B in other metabolic disorders, such as non-alcoholic fatty liver disease and metabolic syndrome.
Overall, N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea is a promising small molecule inhibitor of PTP1B with potential therapeutic applications for the treatment of type 2 diabetes and obesity. Its mechanism of action, biochemical and physiological effects, and future directions for research make it a valuable tool for understanding the role of PTP1B in metabolic regulation.

Synthesemethoden

N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea can be synthesized using a multistep process involving the reaction of 3-chloroaniline with 4-(methylsulfonyl)phenyl isocyanate to form N-(3-chlorophenyl)-N'-[4-(methylsulfonyl)phenyl]urea, which is then reacted with 2-bromo-4'-piperidinylbiphenyl to form N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea. The synthesis method has been reported in the literature and can be performed on a small scale in a laboratory setting.

Wissenschaftliche Forschungsanwendungen

N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea has been studied extensively in vitro and in vivo for its potential therapeutic effects on type 2 diabetes and obesity. In vitro studies have shown that N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea inhibits PTP1B activity, leading to increased insulin and leptin signaling and improved glucose uptake and lipid metabolism in adipocytes and skeletal muscle cells. In vivo studies in obese and diabetic animal models have demonstrated that N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea improves insulin sensitivity, glucose tolerance, and body weight control, without causing hypoglycemia or adverse side effects.

Eigenschaften

IUPAC Name

1-(3-chlorophenyl)-3-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O3S/c1-27(25,26)23-11-9-22(10-12-23)17-8-3-2-7-16(17)21-18(24)20-15-6-4-5-14(19)13-15/h2-8,13H,9-12H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAUATLDLVDUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.